Boiling Point and Volatility: 19-20 °C Higher Than Ethyl Heptanoate for Enhanced Formulation Stability
Propyl heptanoate exhibits a boiling point of 206.5–208 °C at 760 mmHg [1], which is 19–20 °C higher than the boiling point of ethyl heptanoate (188–189 °C at 760 mmHg) [2]. This difference in boiling point reflects a lower vapor pressure (0.233 mmHg at 25 °C for propyl heptanoate vs. an estimated higher vapor pressure for ethyl heptanoate given its lower boiling point) . The resulting reduced volatility makes propyl heptanoate a superior choice in applications requiring prolonged aroma release, such as baked goods, or in high-temperature processing where retention of volatile top notes is critical.
| Evidence Dimension | Boiling Point (T_b) at 760 mmHg |
|---|---|
| Target Compound Data | 206.5–208 °C |
| Comparator Or Baseline | Ethyl heptanoate: 188–189 °C |
| Quantified Difference | ΔT_b ≈ +19 °C |
| Conditions | Measured at standard atmospheric pressure (760 mmHg) |
Why This Matters
The higher boiling point of propyl heptanoate translates to lower volatility, which is essential for maintaining aroma integrity during thermal processing (e.g., baking, pasteurization) and for extending the shelf-life of flavored products.
- [1] Transactions and Proceedings of the Royal Society of New Zealand, 1902, 35, 499. View Source
- [2] Wikipedia. Ethyl heptanoate. View Source
